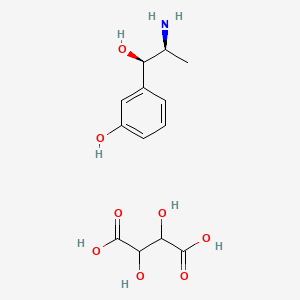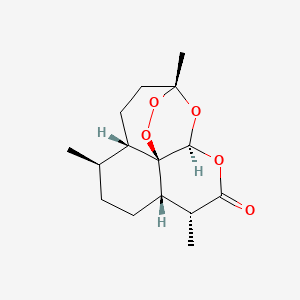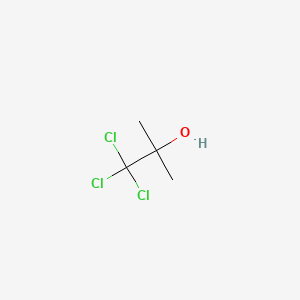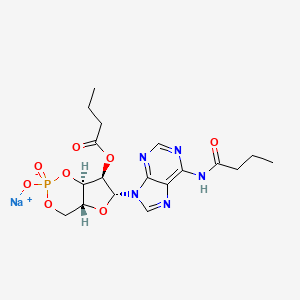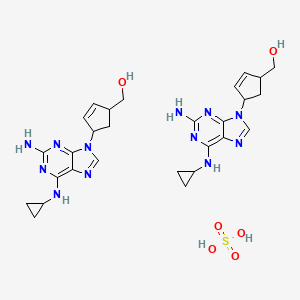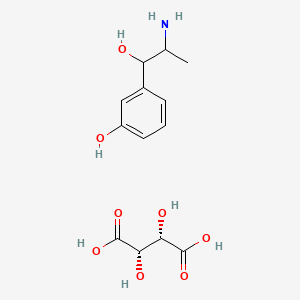
3-(2-amino-1-hydroxypropyl)phenol;(2S,3S)-2,3-dihydroxybutanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(2-amino-1-hydroxypropyl)phenol;(2S,3S)-2,3-dihydroxybutanedioic acid” is a complex organic molecule that consists of two distinct parts: 3-(2-amino-1-hydroxypropyl)phenol and (2S,3S)-2,3-dihydroxybutanedioic acid. This compound is known for its significant applications in various fields, including chemistry, biology, and medicine. It is often used in research due to its unique chemical properties and potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-amino-1-hydroxypropyl)phenol typically involves the reaction of 3-nitrophenol with epichlorohydrin, followed by reduction and amination steps. The reaction conditions include the use of a suitable reducing agent such as hydrogen in the presence of a palladium catalyst, and the amination step is carried out using ammonia or an amine derivative under controlled temperature and pressure conditions.
For the (2S,3S)-2,3-dihydroxybutanedioic acid component, it is commonly synthesized through the fermentation of glucose using specific strains of microorganisms such as Rhizopus oryzae. The fermentation process is followed by purification steps, including crystallization and filtration, to obtain the pure compound.
Industrial Production Methods
In industrial settings, the production of 3-(2-amino-1-hydroxypropyl)phenol involves large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The process includes continuous monitoring of temperature, pressure, and pH levels to ensure consistent product quality.
The industrial production of (2S,3S)-2,3-dihydroxybutanedioic acid involves large fermentation tanks where the microbial fermentation process is carried out under sterile conditions. The downstream processing includes centrifugation, filtration, and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenolic group in 3-(2-amino-1-hydroxypropyl)phenol can undergo oxidation reactions to form quinones. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The nitro group in the precursor 3-nitrophenol can be reduced to an amino group using reducing agents such as hydrogen in the presence of a palladium catalyst.
Substitution: The hydroxyl group in the phenol ring can participate in substitution reactions, such as halogenation, where halogens like chlorine or bromine replace the hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Hydrogen (H₂) with palladium (Pd) catalyst
Substitution: Chlorine (Cl₂), bromine (Br₂)
Major Products
Oxidation: Quinones
Reduction: Aminophenols
Substitution: Halogenated phenols
Scientific Research Applications
The compound “3-(2-amino-1-hydroxypropyl)phenol;(2S,3S)-2,3-dihydroxybutanedioic acid” has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and its interaction with various enzymes.
Medicine: Investigated for its potential therapeutic effects, including its use as a vasopressor agent to increase blood pressure in hypotensive patients.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 3-(2-amino-1-hydroxypropyl)phenol involves its interaction with adrenergic receptors in the body. It acts as an agonist, stimulating these receptors and leading to vasoconstriction, which increases blood pressure. The (2S,3S)-2,3-dihydroxybutanedioic acid component acts as a stabilizing agent, enhancing the solubility and bioavailability of the compound.
Comparison with Similar Compounds
Similar Compounds
3-(2-amino-1-hydroxypropyl)phenol: Similar compounds include other phenolic amines such as dopamine and norepinephrine.
(2S,3S)-2,3-dihydroxybutanedioic acid: Similar compounds include other hydroxy acids such as citric acid and malic acid.
Uniqueness
The uniqueness of 3-(2-amino-1-hydroxypropyl)phenol lies in its dual functionality as both a phenolic compound and an amine, allowing it to participate in a wide range of chemical reactions. The (2S,3S)-2,3-dihydroxybutanedioic acid component enhances its stability and solubility, making it more effective in its applications.
Properties
Molecular Formula |
C13H19NO8 |
|---|---|
Molecular Weight |
317.29 g/mol |
IUPAC Name |
3-(2-amino-1-hydroxypropyl)phenol;(2S,3S)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C9H13NO2.C4H6O6/c1-6(10)9(12)7-3-2-4-8(11)5-7;5-1(3(7)8)2(6)4(9)10/h2-6,9,11-12H,10H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.0/s1 |
InChI Key |
VENXSELNXQXCNT-WUUYCOTASA-N |
Isomeric SMILES |
CC(C(C1=CC(=CC=C1)O)O)N.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
CC(C(C1=CC(=CC=C1)O)O)N.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2R,3S)-2-methyl-4-oxo-1-sulfoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoic acid](/img/structure/B10753453.png)
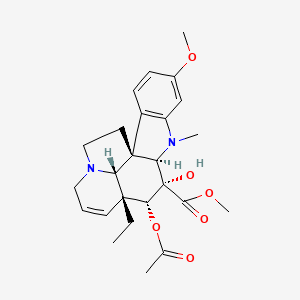
![methyl (1S,10R,11S,12S,19S)-11-acetyloxy-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,13-tetraene-10-carboxylate](/img/structure/B10753482.png)

![4-oxo-4-[[(1S,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]butanoic acid](/img/structure/B10753498.png)
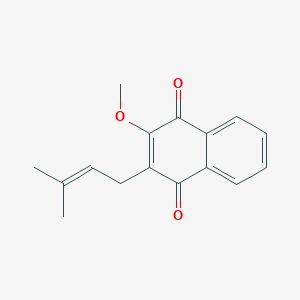

![(6R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-5,6-dioxo-1H-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10753510.png)
